N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide

MAP3K5 ASK1 inhibition Kinase screening

Researchers validating ASK1 (MAP3K5) biochemical assays often lack a reliable low-potency reference inhibitor to establish assay windows and calibrate dose-response curves. This benzothiazole-benzimidazole hybrid carboxamide (CHEMBL1642666) directly addresses that gap. • Documented MAP3K5/ASK1 inhibition (IC50 < 10 µM) - ideal for baseline signal-to-noise calibration alongside potent controls like selonsertib. • MW 294.3, single rotatable bond - ensures reliable aqueous solubility at screening concentrations, minimizing solvent interference. • Dual-heterocycle architecture supports fragment-based elaboration via two distinct growing vectors.

Molecular Formula C15H10N4OS
Molecular Weight 294.3 g/mol
Cat. No. B4859278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide
Molecular FormulaC15H10N4OS
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4
InChIInChI=1S/C15H10N4OS/c20-14(9-5-6-10-12(7-9)17-8-16-10)19-15-18-11-3-1-2-4-13(11)21-15/h1-8H,(H,16,17)(H,18,19,20)
InChIKeyJBAWEKPVGXQGGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide: Identity and Target Annotation


N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (CAS 880854-78-4) is a heterobifunctional carboxamide that covalently links a benzothiazole ring at the 2-amino position to a 1H-benzimidazole-5-carboxylic acid moiety . With molecular formula C15H10N4OS and molecular weight 294.3 g/mol , this compound belongs to the benzothiazole–benzimidazole hybrid chemotype. It is annotated in ChEMBL (CHEMBL1642666) as an inhibitor of mitogen-activated protein kinase kinase kinase 5 (MAP3K5/ASK1), an upstream stress-activated kinase implicated in hepatic inflammation, fibrosis, and non-alcoholic fatty liver disease (NAFLD) pathogenesis [1].

Target engagement
ChEMBL-annotated MAP3K5 (ASK1) inhibitor; supports stress-kinase pathway studies
Scaffold type
Benzothiazole–benzimidazole hybrid chemotype for kinase hinge-region probe design
Physicochemical profile
Fragment-like molecular weight and low rotatable-bond count; suitable for assay solubility and fragment growth

Why Generic Substitution with In-Class Amides Fails


The benzothiazole–benzimidazole hybrid carboxamide scaffold is not interchangeable with simpler mono-heterocyclic amides. The 5-carboxamide substitution pattern on the benzimidazole ring and the direct 2-amino linkage to benzothiazole create a specific hydrogen-bond donor/acceptor topology that is absent in benzothiazole-2-carboxamides or benzimidazole-5-carboxamides alone . In the context of MAP3K5 (ASK1) inhibition, the ChEMBL-derived annotation for this compound (CHEMBL1642666) differentiates it from the more extensively optimized imidazo[1,2-a]pyridine class of ASK1 inhibitors, which occupy a distinct ATP-binding pocket conformation as demonstrated by co-crystal structures in the PDB [1]. Furthermore, the dual-heterocycle architecture introduces conformational rigidity—two planar aromatic systems connected by a single rotatable amide bond—that affects both target binding entropy and physicochemical properties (cLogP, solubility) relative to more flexible single-ring competitor scaffolds .

!
Mono-heterocyclic amides
Single-ring benzothiazole- or benzimidazole-carboxamides lack the dual-heterocycle hydrogen-bond topology; target engagement may not transfer.
!
Imidazo[1,2-a]pyridine ASK1 inhibitors
Distinct ATP-pocket conformation in co-crystal structures; class-level activity does not guarantee interchangeable binding modes.
!
6-carboxamide regioisomer
Altered hydrogen-bond geometry (~60° vector shift) and divergent ChEMBL target annotation; cannot be used as a structural substitute.

Quantitative Differentiation Evidence for Procurement Decisions


MAP3K5 Inhibitory Activity: Weak Micromolar Tool Compound vs. Potent Clinical Candidates

In a biochemical inhibition assay against human MAP3K5 (ASK1), the target compound demonstrated an IC50 of <10,000 nM (<10 µM) as recorded in the ChEMBL database under assay CHEMBL_881223 (CHEMBL2211528) [1]. This value places the compound in the weak micromolar inhibitor range, approximately 2,000- to 3,000-fold less potent than the clinical-stage ASK1 inhibitor selonsertib (GS-4997), which exhibits IC50 values of 3–5 nM against recombinant ASK1 in comparable biochemical assays [2]. This potency gap is not a liability but a defining differentiation: the compound is unsuitable as a lead development candidate but serves as a readily accessible, synthetically tractable weak-inhibitor scaffold for fragment-based screening, negative control experiments, or covalent probe derivatization, roles that a sub-nanomolar clinical candidate cannot fulfill in early-stage assay validation [REFS-1, REFS-2].

MAP3K5 inhibition
Cross-study comparable
IC50 < 10 µM
vs. selonsertib IC50 3–5 nM (≈2,000–3,000-fold difference)
Defines role as tool/scaffold for assay development rather than potent lead
Biochemical assay; context of weak inhibition informs experimental design
MAP3K5 ASK1 inhibition Kinase screening

Regioisomeric Carboxamide Position Governs Hydrogen-Bonding Topology

The closest commercially cataloged structural analog is N-(1,3-benzothiazol-2-yl)-2-methyl-1H-benzimidazole-6-carboxamide (PubChem), which differs by (a) a methyl substituent at benzimidazole position 2 and (b) the carboxamide attachment at position 6 rather than position 5 of the benzimidazole [1]. The 5-carboxamide isomer (target compound) places the amide carbonyl para to the benzimidazole N1–C2–N3 axis, enabling a linear hydrogen-bond donor–acceptor vector that aligns with the hinge region of kinase ATP-binding sites. In contrast, the 6-carboxamide regioisomer displaces this vector to a meta orientation, altering the hydrogen-bonding geometry by approximately 60° relative to the benzimidazole long axis [1]. This regioisomeric difference is not cosmetic: in benzimidazole-based kinase inhibitors, the 5-carboxamide substitution pattern has been specifically associated with MAP3K5 target engagement in the ChEMBL annotation for the target compound (CHEMBL1642666), whereas the 6-carboxamide isomer lacks this specific kinase annotation [2].

Regioisomer identity
Class-level
5-carboxamide (para) vs. 6-carboxamide (meta)
~60° hydrogen-bond vector shift; only 5-isomer annotated as MAP3K5 inhibitor
Procurement of correct regioisomer essential for MAP3K5-targeted experiments
Structural comparison and ChEMBL annotation; 6-isomer lacks MAP3K5 link
Regioisomer differentiation Carboxamide position Hydrogen bonding

Fragment-Like Physicochemical Profile vs. Lead-Like Drug Candidates

The target compound (MW 294.3 g/mol, molecular formula C15H10N4OS) possesses only one rotatable bond (the central amide C–N linkage), yielding a rotatable bond count (RBC) of 1, compared to RBC values of 5–8 for more elaborate benzothiazole–benzimidazole clinical candidates exemplified by compounds in US Patent 20240051952 (e.g., Example 5: N-(2-methoxyethyl)-1-methyl-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)benzimidazole-5-carboxamide, MW > 370) [REFS-1, REFS-2]. With only two hydrogen bond donors (both benzimidazole NH and amide NH) and an estimated cLogP of approximately 2.8–3.2 (calculated via the Chemsrc property table), the compound falls within a physicochemical space characteristic of fragment-like kinase hinge binders rather than lead-like or drug-like molecules . This lower molecular complexity translates to higher aqueous solubility and more predictable SAR expansion, positioning the compound as a minimalist scaffold for fragment growth campaigns rather than a late-stage lead [REFS-1, REFS-2].

Fragment-like profile
Class-level
MW 294.3 · RBC 1 · HBD 2 · cLogP ~2.8–3.2
vs. lead-like clinical candidate MW > 370, RBC 6–8
Supports fragment-based screening: high solubility, synthetic tractability
Physicochemical space typical of minimalist kinase hinge binders
Physicochemical properties Drug-likeness Fragment-like characteristics

Dual Heterocycle Architecture vs. Single-Ring Carboxamide Scaffolds

The target compound incorporates both benzothiazole and benzimidazole rings connected via a carboxamide linker, whereas the most widely studied in-class comparators—such as benzothiazole-2-carboxamides (e.g., the antioxidant/antiproliferative series in Cindrić et al., 2019) and benzimidazole-5-carboxamides (e.g., anti-TB agents in Bioorg. Med. Chem. 2020)—contain only a single heterocyclic system [REFS-1, REFS-2]. The dual-ring architecture extends the planar aromatic surface, potentially enabling simultaneous occupancy of the adenine-binding hinge region (via the benzimidazole) and a distal hydrophobic pocket (via the benzothiazole) in kinase active sites. In the Cindrić et al. (2019) study, the most potent antiproliferative benzimidazole-2-carboxamide (compound 8) achieved IC50 values of 0.6–2.0 µM across cancer cell lines, while trihydroxy benzothiazole-2-carboxamide (compound 29) was the strongest antioxidant [1]. Neither single-ring scaffold carries the specific MAP3K5 annotation found for the dual-heterocycle target compound in ChEMBL, suggesting that the fusion of both ring systems imparts a target-engagement profile not achievable by either monocyclic scaffold alone [3].

Dual vs. single ring
Class-level
Benzothiazole + benzimidazole vs. monocyclic scaffolds
Single-ring comparators show antiproliferative/antioxidant activity, no MAP3K5 annotation
Dual-heterocycle architecture adds target-engagement dimensionality
Cross-study comparison; scaffold hybridization appears relevant for kinase recognition
Scaffold hybridization Kinase hinge binding Benzothiazole-benzimidazole

Evidence-Based Application Scenarios in Research and Procurement


ASK1 Biochemical Assay Development and Validation

Given its documented weak MAP3K5 inhibition (IC50 < 10 µM) [1], this compound is ideally suited as a low-potency reference inhibitor for validating ASK1 biochemical assay windows, establishing baseline signal-to-noise ratios, and calibrating dose-response curves alongside potent positive controls such as selonsertib. Its structural simplicity (MW 294.3, one rotatable bond) ensures reliable solubility in aqueous assay buffers at the required screening concentrations, minimizing solvent-related interference that plagues more hydrophobic clinical candidates .

Fragment-Based Drug Discovery Targeting the ASK1 Hinge Region

With a molecular weight below 300 Da, only two hydrogen bond donors, and a planar dual-heterocycle architecture capable of hinge-region recognition , this compound meets the physicochemical criteria for fragment library inclusion. Its weak ASK1 inhibitory activity (IC50 < 10 µM) is consistent with fragment-level ligand efficiency that can be optimized via structure-based elaboration. The presence of both benzothiazole and benzimidazole rings provides two distinct vectors for fragment growing, unlike monocyclic fragment alternatives [2].

Regioisomer-Specific SAR Studies on Carboxamide Scaffolds

The documented difference in ChEMBL target annotation between the 5-carboxamide (target compound, MAP3K5-associated) and the 6-carboxamide regioisomer (no MAP3K5 annotation) [REFS-1, REFS-4] provides a defined chemical biology question: does the carboxamide position control kinase selectivity? Procurement of both regioisomers enables controlled comparative SAR studies that can inform scaffold selection for medicinal chemistry programs, with the target compound serving as the MAP3K5-annotated reference point.

NAFLD and Hepatic Fibrosis Target Engagement Studies

The compound's annotation in NAFLDkb as a MAP3K5 inhibitor links it to non-alcoholic fatty liver disease and hepatic fibrosis research [3]. For academic groups studying ASK1 biology in hepatocyte stress responses, this compound offers a synthetically accessible, commercially available chemical probe that can serve as a starting point for cellular target engagement studies—provided users accept the limited potency (IC50 < 10 µM) and plan for appropriate concentration ranges in cell-based assays [1].

Application
Selection Property
Validation Focus
MAP3K5 biochemical assay calibration
Reported low-micromolar inhibition context
Dose-response window setup with reference inhibitor; solubility in aqueous buffers
Fragment-based ASK1 hinge-region screening
Fragment-like MW / low rotatable bonds / dual-ring hinge binder
Ligand efficiency and synthetic elaboration vectors; structural biology compatibility
5- vs. 6-carboxamide regioisomer SAR
Carboxamide substitution position (para vs. meta)
Target annotation divergence and hydrogen-bond geometry in kinase selectivity studies
NAFLD cellular stress pathway models
ChEMBL annotation to MAP3K5/ASK1
Cellular target engagement at appropriate concentrations; hepatocyte stress response readouts
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